molecular formula C12H17ClN2O2 B2786449 (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride CAS No. 100939-98-8

(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B2786449
CAS No.: 100939-98-8
M. Wt: 256.73
InChI Key: FGQQUOJYSYJORX-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQUOJYSYJORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen atoms undergo acylation with electrophilic reagents. For example, coupling with carboxylic acids using carbodiimide catalysts forms amide derivatives:

ReactantsReagents/ConditionsProductYieldSource
Carboxylic acid derivativeEDCI, HOBt, DMF, RT, 12 hPiperazine-linked amide63–78%

This reaction is critical for modifying the piperazine moiety to enhance pharmacological properties .

Nucleophilic Aromatic Substitution

The methoxyphenyl group participates in electrophilic substitution. Nitration and sulfonation occur under controlled conditions:

Reaction TypeReagents/ConditionsPositionProductNotesSource
NitrationHNO₃, H₂SO₄, 0–5°CPara to OMeNitro-methoxyphenyl derivativeRequires anhydrous conditions
SulfonationSO₃, H₂SO₄, 80°CMeta to OMeSulfonic acid derivativeImproved water solubility

The methoxy group directs electrophiles to specific positions on the aromatic ring .

Reductive Amination

The secondary amine in piperazine reacts with aldehydes/ketones under reductive conditions:

SubstrateReagents/ConditionsProductYieldSource
FormaldehydeNaBH₃CN, MeOH, RT, 6 hN-Methylpiperazine derivative85%

This reaction modifies the piperazine ring’s steric and electronic properties .

Hydrolysis of the Methanone Group

The carbonyl group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProductOutcomeSource
Acidic (HCl, reflux)H₂O, HClCarboxylic acid derivativeDegrades pharmacological activity
Basic (NaOH, RT)NaOH, H₂OSodium carboxylateEnhanced polarity

Hydrolysis is a key consideration for stability studies.

Ring-Opening Reactions

The piperazine ring undergoes cleavage under strong acidic or oxidative conditions:

Reagents/ConditionsProductApplicationSource
HBr, AcOH, 100°CLinear diamine derivativeIntermediate for polymer synthesis
KMnO₄, H₂O, 80°COxidized fragment (e.g., amine oxide)Toxicity studies

Metal-Catalyzed Cross-Coupling

The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis:

PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-methoxyphenyl derivative72%

Table 2: Spectral Data for Key Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Acylated product1641 (C=O)3.80 (s, OCH₃), 3.44 (m, piperazine)168.4 (C=O), 55.4 (OCH₃)
Nitro-substituted1520 (NO₂)8.14 (d, Ar-H), 3.85 (s, OCH₃)158.6 (C-NO₂)

Mechanistic Insights

  • Acylation : Proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by piperazine .

  • Nitration : The methoxy group directs nitronium ion (NO₂⁺) to the para position via resonance stabilization .

Scientific Research Applications

Reaction Mechanism

The mechanism involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acylating agent, forming a piperazine derivative. The compound can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure.

Receptor Interactions

(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has been studied for its interactions with various neurotransmitter receptors, particularly:

  • Serotonin Receptors: Compounds with similar structures have shown affinity for serotonin receptors, which are crucial in the treatment of mood disorders .
  • Histamine Receptors: Certain derivatives act as antagonists or inverse agonists at the histamine H3 receptor, indicating potential applications in treating obesity and other metabolic disorders .

Potential Therapeutic Uses

Research indicates that this compound may have applications in:

  • Anxiolytic Activity: Compounds with similar piperazine structures have demonstrated anxiolytic effects in animal models, suggesting potential for treating anxiety disorders .
  • Pain Management: Some studies suggest that derivatives may inhibit monoacylglycerol lipase, impacting endocannabinoid signaling pathways related to pain relief.

Case Study 1: Anxiolytic Effects

A study evaluated a compound similar to this compound for its anxiolytic properties using the social interaction test in mice. Results indicated significant anxiolytic activity, correlating with high affinity for the 5-HT1A receptor .

Case Study 2: Histamine H3 Receptor Antagonism

Another investigation focused on a related compound's ability to act as a histamine H3 receptor antagonist. This study highlighted its potential use in managing obesity and metabolic syndrome by modulating appetite and energy expenditure .

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its versatility in various reactions and applications.

Biological Activity

The compound (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a member of the piperazine-based class of compounds, which are widely studied for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C12_{12}H16_{16}ClN1_{1}O
  • Molecular Weight: 227.72 g/mol

Structural Features:

  • The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

Pharmacological Profile

Piperazine derivatives are recognized for their interactions with various receptors in the central nervous system (CNS), primarily:

  • Serotonergic Receptors: Involved in mood regulation and potential antidepressant effects.
  • Dopaminergic Receptors: Linked to effects on psychotic disorders and cognitive functions.
  • Adrenergic Receptors: Associated with cardiovascular effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantAgonism at 5-HT1A receptors
AntipsychoticDopamine receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells via microtubule disruption

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the phenyl and piperazine moieties can significantly influence receptor affinity and selectivity. For example, variations in substituents on the phenyl ring can enhance or diminish activity against specific receptors, impacting therapeutic efficacy .

Table 2: Structure-Activity Relationships

Compound VariantStructural ModificationBiological Activity
AK301Chlorophenyl substitutionIncreased anticancer activity
(2-Methoxyphenyl)Methoxy group presencePotential antidepressant

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